3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline
Overview
Description
“3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C10H8F3N3. It’s closely related to 4-imidazol-1-yl-3-(trifluoromethyl)aniline1. However, specific details about this compound are not readily available in the literature.
Synthesis Analysis
The synthesis of similar compounds involves the reaction of aromatic aldehydes with o-phenylenediamine2. However, the specific synthesis process for “3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline” is not explicitly mentioned in the available resources.
Molecular Structure Analysis
The molecular structure of “3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline” is not directly available. However, the structure of a closely related compound, 4-imidazol-1-yl-3-(trifluoromethyl)aniline, is available1. It’s important to note that the position of the imidazole and trifluoromethyl groups can significantly influence the properties of the molecule.Chemical Reactions Analysis
Specific chemical reactions involving “3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline” are not mentioned in the available resources. However, imidazole compounds are known to participate in various chemical reactions due to the presence of the imidazole ring.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline” are not explicitly mentioned in the available resources. However, the molecular weight of a closely related compound, 4-imidazol-1-yl-3-(trifluoromethyl)aniline, is 227.18582961.Scientific Research Applications
Synthesis and Chemical Properties
Researchers have synthesized derivatives of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline as intermediates for antitumor agents, highlighting their role in the development of cancer treatments. For instance, one synthesis approach involves the conversion of 3,5-dinitro-1-trifluoromethylbenzene through fluorination and subsequent substitution and reduction steps, demonstrating the compound's versatility as a chemical intermediate (Yang Shijing, 2013).
Molecular Structure and Interaction Studies
Studies have also focused on the molecular structure of imidazole derivatives, examining how their structural characteristics influence their interactions with other molecules. For example, the analysis of a compound similar in structure revealed how its molecular arrangement facilitates weak intermolecular interactions, which are essential for understanding its reactivity and potential applications (Tae Ho Kim et al., 2010).
Sensor Development and Environmental Applications
Imidazole derivatives have been investigated for their potential in sensor development, particularly for detecting metal ions in aqueous solutions. Research into tetrasubstituted imidazole-based difunctional probes has shown high selectivity and sensitivity for detecting Fe3+ ions, indicating their utility in environmental monitoring and analysis (Shi Yanpeng et al., 2019).
Catalysis and Synthetic Applications
Imidazole compounds have been utilized as ligands in catalytic systems for facilitating chemical reactions. For instance, chiral PCN pincer Pd(II) and Ni(II) complexes with aryl-based aminophosphine–imidazoline ligands have been synthesized, showcasing their application in asymmetric synthesis and aryl C–H activation (Ming-Jun Yang et al., 2011).
Advanced Materials and Nanotechnology
In the field of materials science, imidazole derivatives have been explored as curing agents for epoxy resins, enhancing their thermal stability and mechanical properties. Research in this area demonstrates the compound's significance in the development of high-performance polymers and nanocomposites (M. Ghaemy et al., 2012).
Safety And Hazards
Specific safety and hazard information for “3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline” is not available in the resources. However, it’s important to handle all chemical compounds with appropriate safety measures.
Future Directions
The future directions for the research and application of “3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline” are not specified in the available resources. The potential applications would depend on the properties of the compound and the results of further research.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline”. For a more comprehensive analysis, please refer to specific scientific literature and resources.
properties
IUPAC Name |
3-imidazol-1-yl-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-3-8(14)5-9(4-7)16-2-1-15-6-16/h1-6H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPKULGYMCRGJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=CC(=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline |
Synthesis routes and methods I
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Synthesis routes and methods II
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